N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide have been synthesized and evaluated for antimicrobial properties. For example, the synthesis, characterization, and antimicrobial activity of some Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were explored, showcasing their potential as antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Similarly, another study focused on new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Enzyme Inhibition and Pharmaceutical Applications
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , have been investigated as glutaminase inhibitors, showing potential in cancer therapy. These analogs exhibit potent inhibition, highlighting their therapeutic potential in treating conditions where glutaminase activity is implicated (Shukla et al., 2012).
Chemical Synthesis and Methodology
Research has also been conducted on the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans, providing insights into chemical synthesis methodologies that could be applied to the synthesis of compounds like this compound (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Corrosion Inhibition
Another study focused on the adsorption and corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions. This work could provide a foundation for the development of corrosion inhibitors based on similar chemical structures (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Electronic and Biological Interactions
The electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids were evaluated, offering insights into the compound's structural parameters, electron behavior, and potential biological applications. This research underscores the importance of understanding the molecular interactions for the development of pharmaceutical agents (Bharathy et al., 2021).
Properties
IUPAC Name |
N-[4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13(21)20-15-2-5-17(6-3-15)26(22,23)19-10-8-16-4-7-18(25-16)14-9-11-24-12-14/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWIKMIXJXXAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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